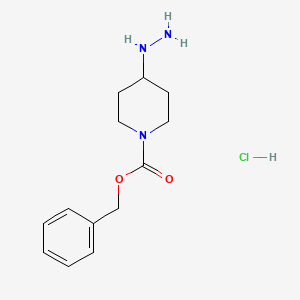

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride

Overview

Description

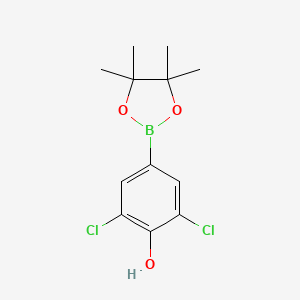

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H20ClN3O2 . It has an average mass of 285.770 Da and a monoisotopic mass of 285.124420 Da . This compound is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves a reaction with hydrogen chloride in 1,4-dioxane and methanol at 20°C for 48 hours . The starting material is benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (174 g, 0.5 mol) in a 50% solution of methanol / 4N hydrochloric acid in dioxane (2L). After stirring at ambient temperature for 48 hours, the mixture is concentrated in vacuo. The resulting crude white solid is triturated with warm dichloromethane to afford the title compound .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H20ClN3O2 . Unfortunately, the detailed structural analysis is not available in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 285.77 g/mol. The compound is stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis and Biological Screening

- Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is used in the synthesis of various chemical compounds. For instance, in the preparation of 4-benzyl-2-substituted phthalazin-1-one derivatives and 4-benzylphthalazin-1-ylamino derivatives, which exhibit antimicrobial activities against various bacteria and fungi (El-Wahab et al., 2011).

Electrophilic Amination in Amino Acids

- The compound is involved in the electrophilic amination of amino acids, a key step in the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This process is important in the synthesis of various bioactive molecules (Hannachi et al., 2004).

Synthesis of Azetidinones and Their Biological Activity

- It is used in the synthesis of N-substituted-3-chloro-2-azetidinones, which have shown good to moderate antibacterial activity against multiple microorganisms, including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).

Electrocatalytic Oxidation Applications

- The compound plays a role in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids, facilitating the conversion of various substrates to acids under mild conditions. This method has been used in synthesizing precursors for medications like levetiracetam (Rafiee et al., 2018).

Synthesis of Donepezil Hydrochloride

- In the pharmaceutical industry, it's used in the synthesis of Donepezil hydrochloride, a medication for treating Alzheimer's disease. The process involves several steps, including Aldol condensation and catalytic hydrogenation (Bing, 2005).

Properties

IUPAC Name |

benzyl 4-hydrazinylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,15H,6-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSNEAWYMAVRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737270 | |

| Record name | Benzyl 4-hydrazinylpiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916831-70-4 | |

| Record name | Benzyl 4-hydrazinylpiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)